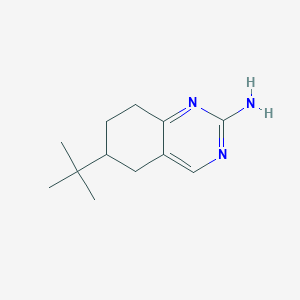

![molecular formula C7H5N3O2 B2947423 3H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 91996-99-5](/img/structure/B2947423.png)

3H-imidazo[4,5-c]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

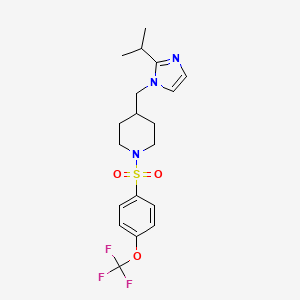

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a compound that belongs to the imidazopyridine class . This class of compounds is known for their structural resemblance to purines and their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

Imidazopyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of 3H-imidazo[4,5-c]pyridine-2-carboxylic acid is characterized by an imidazole ring fused with a pyridine moiety . This structural feature is common among imidazopyridines, which also include various isomeric forms like imidazo[4,5-b]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which occurs only under acidic conditions, can be considered a new version of Dimroth rearrangement involving the cleavage of a C–N bond and the formation of a C–C bond .Wissenschaftliche Forschungsanwendungen

-

Pharmacological Applications

- Imidazo[4,5-c]pyridine compounds have shown potential in various disease conditions . They were first discovered to have bioactivity as GABA A receptor positive allosteric modulators .

- These compounds can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- The results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

Synthesis of Agrochemicals and Pharmaceuticals

- Imidazo[1,5-a]pyridine, a related compound, is a significant structural component of a large number of agrochemicals and pharmaceuticals .

- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

-

Optoelectronic Devices and Sensors

-

Anti-Cancer Drugs

-

Emitters for Confocal Microscopy and Imaging

-

Proton Pump Inhibitors

- Imidazopyridines, which include imidazo[4,5-c]pyridines, have been developed as proton pump inhibitors .

- These compounds inhibit the gastric proton pump, which is the terminal stage in gastric acid secretion, effectively suppressing the production of stomach acid .

- They are used in the treatment of diseases such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger–Ellison syndrome .

-

Aromatase Inhibitors

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

- Certain imidazopyridines have been developed as NSAIDs .

- These drugs exert their effects by inhibiting enzymes involved in the production of prostaglandins, which are compounds that play a key role in inflammation .

- They are used in the treatment of a variety of conditions, including pain, fever, and inflammation .

-

Antibacterial and Antimycobacterial Agents

- The derivatives of 1,3-diazole, which include imidazo[4,5-c]pyridines, show different biological activities such as antibacterial and antimycobacterial activities .

- These compounds can inhibit the growth of bacteria and mycobacteria, making them useful in the treatment of bacterial and mycobacterial infections .

-

Anti-inflammatory, Antitumor, Antidiabetic, and Anti-allergic Agents

-

Potent, Selective, and Orally Bioavailable Protein Kinase B/Akt Inhibitors

- Imidazo[4,5-b]pyridine derivatives have been developed as potent, selective, and orally bioavailable protein kinase B/Akt inhibitors .

- These compounds can inhibit the activity of protein kinase B/Akt, a key enzyme involved in cell survival and proliferation .

- They have potential applications in the treatment of diseases where the Akt pathway is dysregulated, such as cancer .

-

GABA A Receptor Agonists

- Imidazo[4,5-c]pyridines are known to act as GABA A receptor agonists .

- GABA A receptors are a type of neurotransmitter receptor in the brain, and agonists for these receptors can have sedative, anxiolytic, and muscle relaxant effects .

- This makes imidazo[4,5-c]pyridines potential candidates for the development of drugs for the treatment of conditions such as anxiety, insomnia, and muscle spasms .

-

Antiulcer Agents

-

Antihistaminic Agents

-

Antiviral Agents

Zukünftige Richtungen

Imidazopyridines have been found to have potential therapeutic significance, and their ability to influence many cellular pathways makes them promising candidates for future research . The development of new preparative methods for the synthesis of imidazopyridines using various catalysts has been described, which could pave the way for the discovery of new compounds and therapeutic applications .

Eigenschaften

IUPAC Name |

3H-imidazo[4,5-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQWXHKKUWYNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-c]pyridine-2-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)

![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)

![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)